2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-A]pyrimidin-4-one core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic synthesis. The process may include:
Formation of the pyrido[1,2-A]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazolidinone moiety: This step might involve the reaction of a thiazolidinone derivative with the core structure.
Attachment of the piperazine ring: The final step could involve the alkylation of the core structure with 4-ethylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions could target the oxo or thioxo groups.
Substitution: The piperazine and thiazolidinone moieties may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug development: The compound’s structure suggests potential pharmacological properties, which could be explored for therapeutic applications.
Industry
Material science: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one would depend on its specific biological target. Generally, such compounds may:
Bind to active sites: of enzymes or receptors.
Inhibit or activate: specific biochemical pathways.
Interact with nucleic acids: or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
- 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
The uniqueness of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific substituents, which may confer unique biological activities or chemical properties compared to its analogs.
Properties
CAS No. |
442565-90-4 |
---|---|
Molecular Formula |
C21H25N5O3S2 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O3S2/c1-3-23-8-10-24(11-9-23)18-15(19(27)25-7-5-4-6-17(25)22-18)14-16-20(28)26(12-13-29-2)21(30)31-16/h4-7,14H,3,8-13H2,1-2H3/b16-14- |
InChI Key |
JWZDNXAVTATGMS-PEZBUJJGSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Origin of Product |
United States |
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